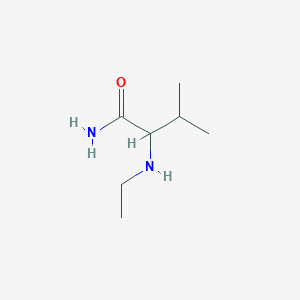

2-(Ethylamino)-3-methylbutanamide

Descripción

2-(Ethylamino)-3-methylbutanamide (CAS 64991-31-7) is an amino acid derivative characterized by a branched aliphatic chain with an ethylamino (-NH-CH₂CH₃) group at the second carbon and a methyl group at the third carbon of a butanamide backbone. Derivatives like 2-(ethylamino)-3-methylbutanoic acid hydrochloride (CAS 1396964-36-5) highlight its versatility in chemical modifications for enhanced stability or bioavailability .

Propiedades

Fórmula molecular |

C7H16N2O |

|---|---|

Peso molecular |

144.21 g/mol |

Nombre IUPAC |

2-(ethylamino)-3-methylbutanamide |

InChI |

InChI=1S/C7H16N2O/c1-4-9-6(5(2)3)7(8)10/h5-6,9H,4H2,1-3H3,(H2,8,10) |

Clave InChI |

BNHQDRYCZHQVMH-UHFFFAOYSA-N |

SMILES canónico |

CCNC(C(C)C)C(=O)N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylamino)-3-methylbutanamide typically involves the reaction of 3-methylbutanoyl chloride with ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired amide product. The general reaction scheme can be represented as follows:

3-methylbutanoyl chloride+ethylamine→2-(Ethylamino)-3-methylbutanamide+HCl

The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the exothermic nature of the reaction. After the reaction is complete, the product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 2-(Ethylamino)-3-methylbutanamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, industrial production may incorporate advanced purification methods such as high-performance liquid chromatography (HPLC) to achieve high purity levels.

Análisis De Reacciones Químicas

Types of Reactions

2-(Ethylamino)-3-methylbutanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The ethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Conversion to primary or secondary amines.

Substitution: Formation of substituted amides or secondary amines.

Aplicaciones Científicas De Investigación

2-(Ethylamino)-3-methylbutanamide has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 2-(Ethylamino)-3-methylbutanamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use. For instance, in medicinal chemistry, the compound may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects.

Comparación Con Compuestos Similares

Comparison :

- Pharmacological Activity: Unlike 2-(ethylamino)-3-methylbutanamide, N-Ethylhexedrone exhibits pronounced psychostimulant effects, attributed to its ketone group and aromatic ring, which enhance blood-brain barrier penetration .

- Toxicity: Synthetic cathinones are associated with cardiovascular risks and neurotoxicity, whereas 2-(ethylamino)-3-methylbutanamide’s amide group may reduce metabolic activation and toxicity.

| Property | 2-(Ethylamino)-3-methylbutanamide | N-Ethylhexedrone |

|---|---|---|

| Functional Groups | Amide, ethylamino, methyl | Ketone, ethylamino, phenyl |

| Bioactivity | Underexplored | Psychostimulant |

| Metabolic Stability | Likely high (amide bond) | Lower (ketone metabolism) |

Amino Acid Derivatives: Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate

Compound: Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate () Key Features:

- Trifluoroethylamino group and ester functionality.

- Synthesized via alkylation of a methyl ester precursor.

Comparison :

- Stability: The ester group is prone to hydrolysis, whereas the amide in 2-(ethylamino)-3-methylbutanamide offers greater metabolic resistance .

Aminoanthraquinones: HAQ and DHAQ

Compounds: HAQ (1,4-bis(2-[(2-hydroxyethyl)amino]ethylamino)-9,10-anthracenedione) and DHAQ (1,4-dihydroxy-5,8-bis(2-[(2-hydroxyethyl)amino]ethylamino]-9,10-anthracenedione) () Key Features:

- Ethylamino side chains linked to an anthraquinone core.

- Demonstrated antitumor activity but varying genotoxicity.

Comparison :

- Therapeutic vs. Toxic Effects: DHAQ, with hydroxyl groups, shows higher genotoxicity (chromosomal damage) than HAQ, correlating with its therapeutic efficacy. 2-(Ethylamino)-3-methylbutanamide’s simpler structure may lack such pronounced DNA interactions.

- Structural Complexity: The anthraquinone core enables intercalation with DNA, absent in the aliphatic 2-(ethylamino)-3-methylbutanamide .

Sulfonamide and Ester Analogs

Compound: 2-(2,5-Dichlorobenzenesulfonamido)-3-methylbutanoic acid () Key Features:

- Sulfonamide group and carboxylic acid functionality.

Comparison :

- Solubility and Reactivity: The sulfonamide group enhances acidity and hydrogen-bonding capacity compared to the neutral amide in 2-(ethylamino)-3-methylbutanamide.

- Applications: Sulfonamides are often used as enzyme inhibitors, whereas 2-(ethylamino)-3-methylbutanamide’s applications remain speculative .

Data Table: Comparative Overview of Ethylamino-Containing Compounds

Actividad Biológica

2-(Ethylamino)-3-methylbutanamide, also known as N-ethyl-3-methylbutan-2-amine, is a compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for 2-(Ethylamino)-3-methylbutanamide is , and it features an ethylamino group attached to a methylbutanamide backbone. This structural configuration is crucial for its biological interactions.

The biological activity of 2-(Ethylamino)-3-methylbutanamide is primarily attributed to its ability to interact with specific biomolecules, such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various physiological effects. For instance:

- Enzyme Inhibition : It has been suggested that the compound can inhibit certain enzymes involved in inflammatory pathways, which may contribute to its anti-inflammatory properties.

- Receptor Interaction : The compound may also bind to G-protein coupled receptors, influencing signaling pathways associated with pain and inflammation.

Biological Activities

Recent studies have explored the following biological activities associated with 2-(Ethylamino)-3-methylbutanamide:

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, potentially making it useful in treating conditions characterized by excessive inflammatory responses.

- Analgesic Properties : There is evidence suggesting that it may exert analgesic effects, providing relief from pain through modulation of pain pathways.

Case Studies and Experimental Data

- In Vitro Studies : Various in vitro studies have demonstrated that 2-(Ethylamino)-3-methylbutanamide can effectively inhibit the production of pro-inflammatory cytokines in cultured cells. This suggests a potential mechanism for its anti-inflammatory effects.

- Animal Models : In animal models of inflammation, administration of the compound resulted in a significant reduction in edema and pain response compared to control groups. These findings support its therapeutic potential in inflammatory diseases.

- Toxicological Assessment : Safety evaluations have indicated that the compound exhibits a favorable toxicity profile at therapeutic doses, although further studies are needed to fully establish its safety in clinical settings.

Comparative Biological Activity Table

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(Ethylamino)-3-methylbutanamide | Ethylamino group; methylbutanamide backbone | Anti-inflammatory, Analgesic |

| N,N-Dimethylglycine | Dimethylamino group | Neuroprotective |

| N-Acetyl-L-cysteine | Acetyl group | Antioxidant |

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.